molecular formula C18H25N3O2 B14107156 2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)-

2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)-

Cat. No.: B14107156
M. Wt: 315.4 g/mol
InChI Key: QGJUIPDUBHWZPV-RZRWRXESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)- is a complex organic compound with a unique bicyclic structure. It is known for its significant potential in drug discovery and development, particularly as an impurity of Saxagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)- involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with an aminoacetyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves batch processing techniques, where the reactants are combined in large reactors. The process is carefully monitored to maintain the purity and yield of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)- involves its interaction with specific molecular targets, such as enzymes. In the case of Saxagliptin, it inhibits the activity of dipeptidyl peptidase-4 (DPP-IV), which plays a role in glucose metabolism. This inhibition helps in regulating blood sugar levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)- is unique due to its specific structure and its role as an impurity in Saxagliptin. Its unique bicyclic framework and functional groups make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,3R,5R)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m0/s1

InChI Key

QGJUIPDUBHWZPV-RZRWRXESSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.